
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester: is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.354 . This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester typically involves the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of benzeneacetic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, alcohol.
Substitution: Formation of halogenated benzeneacetic acid derivatives.
Applications De Recherche Scientifique
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanoic acid, 3-hydroxy-, methyl ester
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Uniqueness
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester is unique due to its specific structural features, including the propylphenoxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
171880-18-5 |
|---|---|
Formule moléculaire |
C18H20O4 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
methyl 2-[2-(3-hydroxy-2-propylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C18H20O4/c1-3-7-14-15(19)9-6-11-17(14)22-16-10-5-4-8-13(16)12-18(20)21-2/h4-6,8-11,19H,3,7,12H2,1-2H3 |
Clé InChI |
MTKWOAPUNYQQHB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=C1OC2=CC=CC=C2CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
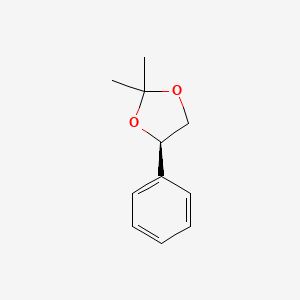
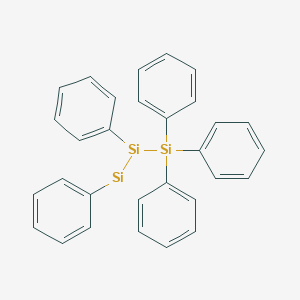
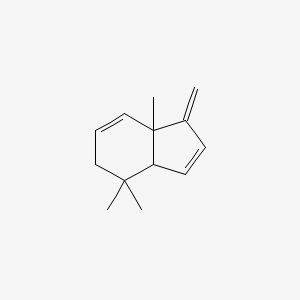
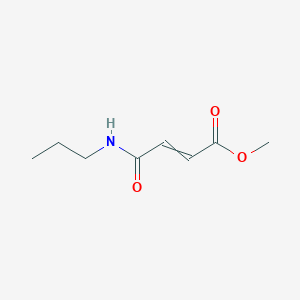
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
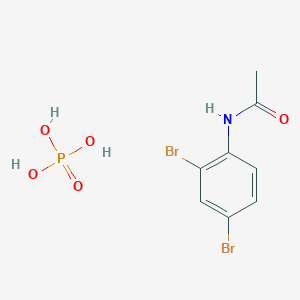
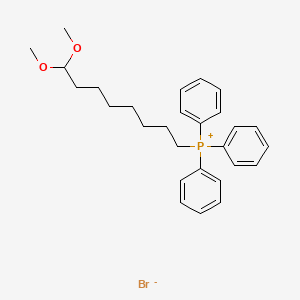
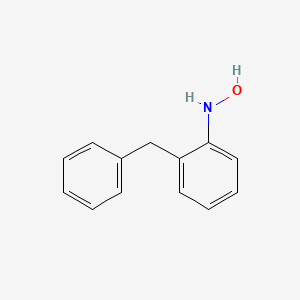
![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

